1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-8-hydroxy-3-methyl-1-oxo-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by its benzopyran structure, which is a fused ring system consisting of a benzene ring and a pyran ring
Preparation Methods
The synthesis of 1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-8-hydroxy-3-methyl-1-oxo-, ®- can be achieved through several synthetic routes. One common method involves the reaction of benzopyranone with acetic anhydride, followed by hydrogenation, carbonylation, and hydroxylation steps to yield the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives of the original compound .
Scientific Research Applications
1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-8-hydroxy-3-methyl-1-oxo-, ®- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving benzopyran derivatives.
Medicine: It has potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The benzopyran structure can also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar compounds include:
5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid: This compound has a chlorine atom at the 5-position, which can alter its reactivity and biological activity.
3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid methyl ester: This ester derivative has different solubility and reactivity properties compared to the parent compound.
The uniqueness of 1H-2-Benzopyran-7-carboxylic acid, 3,4-dihydro-8-hydroxy-3-methyl-1-oxo-, ®- lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
34892-10-9 |
---|---|
Molecular Formula |
C11H10O5 |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid |
InChI |
InChI=1S/C11H10O5/c1-5-4-6-2-3-7(10(13)14)9(12)8(6)11(15)16-5/h2-3,5,12H,4H2,1H3,(H,13,14)/t5-/m1/s1 |
InChI Key |
POPKYYDFBOZZGX-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C(=C(C=C2)C(=O)O)O)C(=O)O1 |
Canonical SMILES |
CC1CC2=C(C(=C(C=C2)C(=O)O)O)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.